molecular formula C23H24N2O5S B14992158 6,8-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide

6,8-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B14992158
M. Wt: 440.5 g/mol
InChI Key: MSWVLJZVHOGYTI-UHFFFAOYSA-N
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Description

6,8-Dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide (CAS: 880789-10-6; molecular formula: C₂₃H₂₄N₂O₅S; molecular weight: 440.51 g/mol) is a chromene-based carboxamide derivative characterized by a bicyclic 4H-chromene core substituted with methyl groups at positions 6 and 8, a ketone at position 4, and a carboxamide-linked 4-(piperidin-1-ylsulfonyl)phenyl moiety .

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-2-carboxamide

InChI

InChI=1S/C23H24N2O5S/c1-15-12-16(2)22-19(13-15)20(26)14-21(30-22)23(27)24-17-6-8-18(9-7-17)31(28,29)25-10-4-3-5-11-25/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,24,27)

InChI Key

MSWVLJZVHOGYTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the chromene core with a piperidine derivative. The reaction is usually carried out under basic conditions using reagents like piperidine and sulfonyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate product with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

6,8-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chromene-Carboxamide Derivatives with Modified Aromatic Substituents

Table 1: Key Structural Analogs and Their Attributes
Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-(Piperidin-1-ylsulfonyl) 440.51 Not explicitly reported
6,8-Dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 2-(Trifluoromethyl) 361.32 Unknown (commercially available)
6,8-Dimethyl-4-oxo-N-(4-sulfamoylphenethyl)-4H-chromene-2-carboxamide (6j) 4-Sulfamoylphenethyl 428.45 Carbonic anhydrase inhibition

Analysis :

  • However, the absence of a sulfonamide group may reduce interactions with polar enzyme active sites.
  • Sulfamoylphenethyl Derivative (6j): The sulfamoyl group in 6j is a known carbonic anhydrase inhibitor motif, suggesting the target compound’s piperidinylsulfonyl group may share similar binding modes .

Piperidinylsulfonyl-Containing Compounds in Drug Discovery

Analysis :

  • AKR1C3 Inhibitors: Piperidinylsulfonyl-containing pyrrolidinones exhibit potent AKR1C3 inhibition (sub-µM IC₅₀), a key enzyme in steroid metabolism and cancer progression . The target compound’s sulfonamide group may similarly engage AKR1C3, though experimental validation is needed.
  • Anticancer Activity : Compound 3a (isatin sulfonamide) shows IC₅₀ = 16.8 µM against HepG2 cells and suppresses EGFR (−21.74 kcal/mol binding energy), suggesting the target compound’s chromene core could be optimized for similar efficacy .

Physicochemical Properties

  • Target Compound : High molecular weight (440.51 g/mol) and polar surface area (~110 Ų) may limit oral bioavailability but enhance target specificity.

Biological Activity

6,8-Dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a chromene core, a piperidinylsulfonyl group, and a carboxamide moiety, which contribute to its unique chemical properties and biological efficacy.

The molecular formula of the compound is C23H24N2O5SC_{23}H_{24}N_{2}O_{5}S, with a molecular weight of 440.5 g/mol. The IUPAC name is 6,8-dimethyl-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-2-carboxamide. Its structural uniqueness arises from the combination of functional groups that enhance its biological activity compared to similar compounds .

Property Value
Molecular FormulaC23H24N2O5SC_{23}H_{24}N_{2}O_{5}S
Molecular Weight440.5 g/mol
IUPAC Name6,8-dimethyl-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-2-carboxamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as dihydrofolate reductase, disrupting metabolic pathways crucial for cell survival .
  • Receptor Modulation : Interaction with cellular receptors can influence various signaling pathways, contributing to its therapeutic effects.
  • Gene Expression Alteration : The compound may affect the expression of genes involved in disease progression, particularly in cancer and microbial infections .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong activity, with some derivatives showing MIC values as low as 0.22 to 0.25 µg/mL against resistant strains .

Anticancer Potential

The compound has been investigated for its anticancer effects, showing cytotoxicity towards several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Case Studies

  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of various derivatives of the compound against Staphylococcus aureus and Staphylococcus epidermidis. Results indicated that certain derivatives significantly inhibited biofilm formation and displayed bactericidal activity .
  • Cytotoxicity in Cancer Cells : In a study focused on cancer treatment, this compound was tested against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound Name Key Differences
6,8-Dimethyl-4-oxo-4H-chromene-2-carboxamideLacks the piperidinylsulfonyl group
4-Oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamideSimilar structure but different substituents on the chromene core

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